Cas no 76045-40-4 (methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-2,3,3a,4,7,8,11,11a-octahydrocyclodeca[b]furan-6-carboxylate)

methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-2,3,3a,4,7,8,11,11a-octahydrocyclodeca[b]furan-6-carboxylate structure
76045-40-4 structure
Product Name:methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-2,3,3a,4,7,8,11,11a-octahydrocyclodeca[b]furan-6-carboxylate
Numero CAS:76045-40-4
MF:C16H20O4
MW:276.327605247498
CID:1776536
PubChem ID:11953939
Update Time:2025-04-21

methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-2,3,3a,4,7,8,11,11a-octahydrocyclodeca[b]furan-6-carboxylate Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-2,3,3a,4,7,8,11,11a-octahydrocyclodeca[b]furan-6-carboxylate
    • methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-6-carboxylate
    • Scorpioidin
    • Q27108256
    • 76045-40-4
    • DTXSID80474624
    • methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-6-carboxylate
    • methyl (3aR,5Z,9E,11aS)-10-methyl-3-methylene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca(b)furan-6-carboxylate
    • CHEBI:9060
    • C09548
    • DTXCID20425438
    • Inchi: 1S/C16H20O4/c1-10-5-4-6-12(16(18)19-3)7-8-13-11(2)15(17)20-14(13)9-10/h5,7,13-14H,2,4,6,8-9H2,1,3H3/b10-5+,12-7-/t13-,14+/m1/s1
    • Chiave InChI: OXZSJXCNOUZXAQ-SOVPUBKQSA-N
    • Sorrisi: O1C(C(=C)[C@H]2CC=C(C(=O)OC)CCC=C(C)C[C@H]12)=O |c:6,14|

Proprietà calcolate

  • Massa esatta: 276.136
  • Massa monoisotopica: 276.136
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 2
  • Complessità: 499
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 2
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6A^2
  • XLogP3: 2.6

Proprietà sperimentali

  • Densità: 1.133
  • Punto di ebollizione: 437.925°C at 760 mmHg
  • Punto di infiammabilità: 221.721°C
  • Indice di rifrazione: 1.524
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.